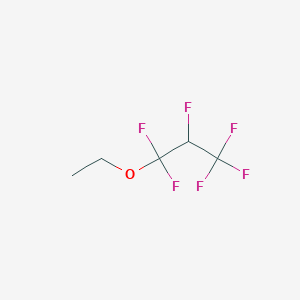
1,1,2,3,3,3-Hexafluoropropyl ethyl ether
Overview
Description
1,1,2,3,3,3-Hexafluoropropyl ethyl ether, also known as Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether, is a chemical compound with the molecular formula C5H6F6O and a molecular weight of 196.09 . It is a colorless to almost colorless transparent liquid .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One study on vapor-liquid equilibria (VLE) of HFEs+organic solvents systems measured isobaric VLE for the binary systems 1,1,2,3,3,3-hexafluoropropyl . Another source mentions that the compound has been synthesized by Daikin Industries .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The exact arrangement of these atoms in the molecule can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the conditions under which the reactions take place. One study mentions the reaction of this compound with 1,1,2,3,3,3-hexafluoropropyldiethylamine (PPDA), resulting in a mixture of corresponding monofluorides and 2,3,3,3-tetrafluoropropionate esters .Physical And Chemical Properties Analysis
This compound has a boiling point of 65 °C, a flash point of -10 °C, and a specific gravity of 1.32 . It is a colorless to almost colorless transparent liquid .Scientific Research Applications
Thermophysical Property Measurements
A comprehensive review focused on vapor-liquid equilibria and related properties in mixtures of ethers with non-polar solvents, highlighting the importance of ethers like 1,1,2,3,3,3-Hexafluoropropyl ethyl ether in improving octane rating and reducing exhaust pollution in gasoline additives. This work, sponsored by IUPAC, underscores the critical role of such ethers in environmental sustainability and fuel efficiency improvements (Marsh et al., 1999).
Biodegradation and Fate in Soil and Groundwater
Research summarizing the biodegradation and fate of gasoline ether oxygenates in soil and groundwater provides insights into the environmental impact of compounds like this compound. This study highlights the microbial capability to degrade such ethers, affecting their persistence and mobility in the environment, which is crucial for assessing environmental risks and remediation strategies (Thornton et al., 2020).
Toxicological Review
A toxicological review of ethers used as gasoline additives discusses their potential for human exposure and associated health risks. This analysis is vital for understanding the safety implications of using such chemicals in consumer products and fuel compositions, contributing to regulatory standards and public health guidelines (Mcgregor, 2007).
Physicochemical and Toxicokinetic Properties
The study of perfluoropolyethers and related compounds examines their physicochemical, toxicokinetic, and toxicological properties. Such research is essential for developing safer industrial and consumer products by understanding the behavior and impact of these compounds on health and the environment (Rice et al., 2021).
Environmental Occurrence and Health Risks
Investigations into novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) include this compound. This research sheds light on the environmental persistence, bioaccumulation, and potential health risks of these compounds, informing regulatory actions and environmental monitoring efforts (Wang et al., 2019).
Safety and Hazards
1,1,2,3,3,3-Hexafluoropropyl ethyl ether is classified as a dangerous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may be highly flammable (H225) . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Mechanism of Action
Target of Action
It’s known that similar compounds interact with proteins and enzymes in the body .
Mode of Action
It’s known that similar fluoroalkyl ethers can interact with biological molecules, potentially altering their function .
Biochemical Pathways
It’s known that similar compounds can be metabolized by enzymes such as cytochrome p450 2e1 .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted via the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting the activation of inflammatory cells .
Action Environment
The action, efficacy, and stability of 1,1,2,3,3,3-Hexafluoropropyl Ethyl Ether can be influenced by various environmental factors. For instance, temperature and pH can affect the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
1,1,2,3,3,3-Hexafluoropropyl ethyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2E1, which is involved in its metabolism . The interaction with CYP2E1 leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative metabolism. Additionally, this compound can influence the activity of other enzymes and proteins through its unique fluorinated structure, which can alter the binding affinity and specificity of these biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can lead to the production of reactive metabolites that may affect cellular redox balance and signaling pathways . Moreover, the compound’s ability to generate formaldehyde as a byproduct can impact gene expression by modifying DNA and histones, thereby influencing transcriptional regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s fluorinated structure allows it to interact with hydrophobic pockets of enzymes, altering their conformation and activity. For example, its interaction with CYP2E1 involves binding to the enzyme’s active site, leading to the formation of reactive intermediates that can inhibit or activate other metabolic pathways . Additionally, the compound’s ability to produce formaldehyde can result in enzyme inhibition through covalent modification of active site residues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Over time, the accumulation of degradation products such as inorganic fluoride and formaldehyde can have long-term effects on cellular function, including oxidative stress and DNA damage. In vitro and in vivo studies have shown that these effects can persist, impacting cellular health and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of the compound can cause liver and kidney damage due to the accumulation of reactive metabolites . Additionally, threshold effects have been observed, where a certain dosage level triggers a pronounced toxic response, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The metabolism of this compound leads to the formation of inorganic fluoride, formaldehyde, and other metabolites such as 2,3,3,3-tetrafluoropropionic acid . These metabolic products can influence metabolic flux and alter metabolite levels within cells, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Additionally, specific transporters may facilitate its uptake and distribution, influencing its localization and accumulation within different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by its physicochemical properties and interactions with cellular components. The compound tends to localize in hydrophobic environments such as lipid membranes and organelles like the endoplasmic reticulum . This localization can affect its activity and function, as it may interact with membrane-bound enzymes and proteins, altering their conformation and activity.
properties
IUPAC Name |
1-ethoxy-1,1,2,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-2-12-5(10,11)3(6)4(7,8)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECHFLLAQSVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695972 | |
| Record name | Ethyl 2H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380-34-7 | |
| Record name | Ethyl 2H-perfluoropropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,1,2,3,3,3-Hexafluoropropyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)

